molecular formula C14H20N2O2S B5881757 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol

4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol

Cat. No. B5881757
M. Wt: 280.39 g/mol
InChI Key: SGSAAABEQAPDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol, also known as EPCMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has also been shown to modulate the activity of the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and physiological effects:
4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol can improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol is its high yield, which makes it a cost-effective compound for scientific research. Additionally, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been shown to have a low toxicity profile, making it a safe compound to work with in the laboratory. However, one limitation of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol. One direction is to further explore its potential as a drug candidate for the treatment of inflammatory and neurological disorders. Another direction is to investigate its mechanism of action in more detail, particularly with regard to its modulation of cellular signaling pathways. Additionally, future research could focus on developing new synthetic methods for 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol that improve its solubility and other properties.

Synthesis Methods

The synthesis of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol involves the reaction of 4-hydroxy-2-methoxyphenol with carbon disulfide and ethyl piperazine in the presence of a base catalyst. The resulting product is then purified through a series of recrystallization and filtration steps. The yield of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol is typically high, making it a cost-effective compound for scientific research.

Scientific Research Applications

4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been found to have potential applications in various fields of scientific research. In pharmacology, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In biochemistry, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been used as a probe to study the interaction between proteins and small molecules. In medicine, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(4-hydroxy-3-methoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-3-15-6-8-16(9-7-15)14(19)11-4-5-12(17)13(10-11)18-2/h4-5,10,17H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSAAABEQAPDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[(4-ethylpiperazin-1-yl)-sulfanylmethylidene]-2-methoxycyclohexa-2,5-dien-1-one

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